Adipamidoxime
Overview
Description
Synthesis Analysis
The synthesis of compounds related to adipamidoxime involves various methods. For instance, the synthesis of nitrogen heterocycles using polydopamine (PDA) as a catalyst is described, which involves activation of amines followed by transamination and oxidative cyclization . Another paper discusses the synthesis of compounds with adipate as a ligand, which could be relevant to the synthesis of adipamidoxime if it were to be used as a ligand in metal complexes . Additionally, the synthesis of adiposin-1, which includes the coupling of glucose derivatives with a cyclohexenylamine derivative, could provide insights into the synthesis of complex organic molecules that may include amidoxime functionalities .
Molecular Structure Analysis
The molecular structure of compounds related to adipamidoxime can be quite complex. For example, the paper on Cu(II) and Ni(II) compounds with adipate and 2,2'-dipyridylamine describes the metal ions in a distorted octahedral geometry, with adipate acting as a tetradentate bridge . This suggests that if adipamidoxime were to form similar complexes, it could potentially adopt a similar geometry. The paper on catena complexes also describes the coordination of metal atoms by nitrogen and oxygen atoms, which is relevant to the potential coordination chemistry of adipamidoxime .
Chemical Reactions Analysis
The chemical reactions involving compounds with functionalities similar to those in adipamidoxime include the catalytic activity of PDA for the synthesis of nitrogen heterocycles and the inhibition of macromolecular synthesis by formamidoxime . These reactions demonstrate the reactivity of amine and oxime groups, which are likely to be present in adipamidoxime, and their potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials related to adipamidoxime are diverse. The development of nano-hydroxyapatite/poly(hexamethylene adipamide) composites shows that materials incorporating adipamide structures can have mechanical properties matching those of natural bone, indicating potential applications in biomimetics . The magnetic susceptibility measurements of the Cu compound with adipate ligands show weak ferromagnetic coupling, which could be relevant to the magnetic properties of adipamidoxime if it were to form similar complexes .
Scientific Research Applications
Adiponectin in Liver Diseases : Adiponectin has potential roles in alcoholic and nonalcoholic fatty liver diseases. It can alleviate hepatomegaly, steatosis, and inflammation in mice models, suggesting a clinical application in liver diseases (Xu et al., 2003).
Interactions between Adipocytes and T Lymphocytes : There is a crosstalk between adipocytes and lymphocytes within human adipose tissue involving T cell chemoattraction by adipocytes and modulation of lipogenesis by T lymphocytes (Duffaut et al., 2009).
Arginine Deiminase as an Anti-Tumor Drug : Arginine deiminase, an enzyme that degrades arginine, has been studied for its potential as an anti-cancer agent, particularly for arginine-auxotrophic tumors like hepatocellular carcinomas and melanomas (Ni et al., 2008).
Future Directions
While specific future directions for Adipamidoxime are not mentioned in the available resources, the field of drug delivery systems is rapidly evolving . Understanding the mechanisms of action of compounds like Adipamidoxime could contribute to the development of more effective drug delivery systems .
properties
IUPAC Name |
1-N',6-N'-dihydroxyhexanediimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQNCWWVKWCZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=NO)N)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C(=N/O)/N)CC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165332 | |
Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adipamidoxime | |
CAS RN |
15347-78-1 | |
Record name | Adipyl diamidoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipamidoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIPYL DIAMIDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K464TO7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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